molecular formula C14H24ClNO2 B1586651 Des[4-(2-Cyclopropylmethoxy)] Betaxololhydrochlorid CAS No. 464877-45-0

Des[4-(2-Cyclopropylmethoxy)] Betaxololhydrochlorid

Katalognummer: B1586651
CAS-Nummer: 464877-45-0
Molekulargewicht: 273.8 g/mol
InChI-Schlüssel: WTAGQQCLTMPPPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is a chemical compound known as a Betaxolol impurity. Betaxolol itself is a cardioselective beta-blocker used primarily in the treatment of hypertension and glaucoma. The compound Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is often utilized in research settings to study the properties and effects of Betaxolol and its derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride serves as an impurity marker in the synthesis of betaxolol. Understanding its properties is crucial for quality control during the manufacturing process of betaxolol formulations.

  • Quality Control (QC) and Analytical Method Development : The compound is employed in the development and validation of analytical methods to ensure the purity and efficacy of betaxolol products. Its presence as an impurity can affect the pharmacological profile of the final drug product, necessitating rigorous analysis during the production phase .
  • Regulatory Compliance : In accordance with guidelines for Abbreviated New Drug Applications (ANDA), the identification and quantification of impurities like Des[4-(2-cyclopropylmethoxy] are essential for regulatory submissions .

Clinical Research Applications

The clinical implications of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride are primarily related to its parent compound, betaxolol. Research has demonstrated that betaxolol effectively lowers intraocular pressure (IOP) in patients with glaucoma and ocular hypertension, which indirectly highlights the importance of understanding its impurities .

  • Ocular Pharmacology : Betaxolol, including its derivatives, has been shown to reduce IOP through mechanisms involving decreased aqueous humor production. Insights into how Des[4-(2-cyclopropylmethoxy] influences these mechanisms could lead to improved formulations or novel therapeutic strategies .

Research and Development

In research contexts, Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride can be utilized in various experimental settings:

  • Mechanistic Studies : Investigating how this compound interacts with beta-adrenergic receptors can provide insights into its role in cardiovascular and ocular physiology. This could lead to a better understanding of dose-response relationships and therapeutic effects .
  • Comparative Studies : Researchers may compare the pharmacological effects of Des[4-(2-cyclopropylmethoxy] with other beta-blockers to evaluate differences in efficacy or safety profiles, particularly in populations with specific health conditions such as asthma or reactive airway disease .

Biochemische Analyse

Cellular Effects

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride exerts various effects on different cell types. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This leads to a decrease in cyclic AMP levels and subsequent reduction in calcium influx, which is essential for muscle contraction. In ocular cells, it reduces intraocular pressure by decreasing aqueous humor production. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms are still being studied .

Molecular Mechanism

The molecular mechanism of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride involves its binding to beta-1 adrenergic receptors, leading to inhibition of receptor activity. This binding prevents the activation of adenylate cyclase, reducing cyclic AMP levels and subsequent protein kinase A activation. This cascade results in decreased calcium influx and reduced muscle contraction. Additionally, Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride may influence gene expression by modulating transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

In animal models, the effects of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride vary with dosage. At lower doses, it effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, toxic effects such as bradycardia, hypotension, and potential cardiac arrest may occur. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .

Metabolic Pathways

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is metabolized primarily in the liver through cytochrome P450 enzymes. It undergoes oxidative deamination and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The compound may also influence metabolic flux and metabolite levels, although specific details on these effects are still being investigated .

Transport and Distribution

Within cells and tissues, Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high beta-1 adrenergic receptor density, such as the heart and eyes. Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity .

Subcellular Localization

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is primarily localized in the plasma membrane, where beta-1 adrenergic receptors are situated. It may also be found in other subcellular compartments, depending on its interactions with specific targeting signals and post-translational modifications. These localizations are crucial for its activity and function, as they determine the compound’s accessibility to its target receptors and other biomolecules .

Vorbereitungsmethoden

The synthesis of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride involves several steps, typically starting with the preparation of the cyclopropylmethoxy group. This group is then attached to the Betaxolol molecule through a series of chemical reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Biologische Aktivität

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is a derivative of Betaxolol, a selective beta-1 adrenergic antagonist primarily used in the treatment of glaucoma and hypertension. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, toxicity, and potential therapeutic applications.

  • Chemical Name : Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride
  • CAS Number : 464877-45-0
  • Molecular Formula : C18H29NO3- HCl
  • Molecular Weight : 273.8 g/mol

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride functions primarily as a beta-1 adrenergic receptor antagonist. Its mechanism involves the inhibition of catecholamine binding to beta-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. This action is crucial in managing conditions such as hypertension and heart failure.

Pharmacological Profile

The pharmacodynamics of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride mirror those of its parent compound, Betaxolol. Key pharmacological effects include:

  • Ocular Hypotensive Effect : The compound reduces intraocular pressure (IOP) by decreasing aqueous humor production, making it beneficial for glaucoma treatment.
  • Cardioselectivity : It exhibits selective action on beta-1 receptors, minimizing respiratory side effects often associated with non-selective beta-blockers .

Toxicological Studies

Toxicity studies indicate that Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride has a favorable safety profile. In long-term carcinogenicity studies, no significant carcinogenic effects were observed at doses significantly higher than therapeutic levels in animal models .

Table 1: Toxicological Data Summary

Study TypeDose (mg/kg/day)Observations
Carcinogenicity (Mice)Up to 60No carcinogenic effect observed
Carcinogenicity (Rats)Up to 48No carcinogenic effect observed
Embryo-Fetal Development (Rats)4, 40, 400Increased lethality at 400 mg/kg; NOAEL at 40 mg/kg
Fertility StudiesUp to 256No adverse effects on fertility

Clinical Applications and Case Studies

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride has been investigated for various clinical applications beyond its primary use in glaucoma:

  • Hypertension Management : Clinical trials have demonstrated its efficacy in lowering blood pressure without significant adverse respiratory effects, making it suitable for patients with coexisting respiratory conditions.
  • Cardiac Arrhythmias : Its beta-blocking properties are beneficial in managing certain types of arrhythmias by stabilizing cardiac rhythm.
  • Ocular Conditions : In pediatric populations, studies have shown that the adverse reaction profile is comparable to that seen in adults, indicating its potential for safe use in younger patients .

Case Study Example

In a double-masked study involving pediatric patients with elevated IOP, Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride was administered topically. Results indicated a significant reduction in IOP within two hours post-administration, with sustained effects noted over several weeks. Adverse effects were minimal and similar to those observed with placebo treatments.

Eigenschaften

IUPAC Name

1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAGQQCLTMPPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385396
Record name AC1MDC1P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464877-45-0
Record name AC1MDC1P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride
Reactant of Route 4
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride
Reactant of Route 5
Reactant of Route 5
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride
Reactant of Route 6
Reactant of Route 6
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.